(3S,4S)-4-(Trifluoromethyl)tetrahydrofuran-3-carboxylic acid
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Overview
Description
(3S,4S)-4-(Trifluoromethyl)tetrahydrofuran-3-carboxylic acid is a fluorinated organic compound that has garnered significant interest in various fields of scientific research. The presence of the trifluoromethyl group imparts unique chemical properties to the molecule, making it valuable in pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is radical trifluoromethylation, which involves the use of carbon-centered radical intermediates . This process can be achieved through photoredox catalysis, where visible light is used to drive the reaction .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale radical trifluoromethylation processes. These methods are optimized for high yield and purity, utilizing advanced photoredox catalysts and efficient reaction conditions to ensure scalability and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
(3S,4S)-4-(Trifluoromethyl)tetrahydrofuran-3-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The trifluoromethyl group can participate in substitution reactions, often facilitated by photoredox catalysis.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Photoredox catalysts are often employed to facilitate these transformations under mild conditions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the molecule, enhancing its chemical diversity .
Scientific Research Applications
(3S,4S)-4-(Trifluoromethyl)tetrahydrofuran-3-carboxylic acid has a wide range of applications in scientific research:
Biology: Its unique chemical properties make it useful in the study of enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of (3S,4S)-4-(Trifluoromethyl)tetrahydrofuran-3-carboxylic acid involves its interaction with various molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes and receptors, thereby modulating their activity. This interaction can lead to changes in metabolic pathways and cellular processes, contributing to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
α-(Trifluoromethyl)styrenes: These compounds are versatile synthetic intermediates used in the preparation of more complex fluorinated molecules.
Trifluoromethyl ketones: These compounds are valuable in medicinal chemistry as they serve as key intermediates in the synthesis of fluorinated pharmacons.
Uniqueness
(3S,4S)-4-(Trifluoromethyl)tetrahydrofuran-3-carboxylic acid is unique due to its tetrahydrofuran ring structure combined with the trifluoromethyl group. This combination imparts distinct chemical properties, such as increased metabolic stability and enhanced binding affinity, making it a valuable compound in various fields of research .
Properties
IUPAC Name |
(3S,4S)-4-(trifluoromethyl)oxolane-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7F3O3/c7-6(8,9)4-2-12-1-3(4)5(10)11/h3-4H,1-2H2,(H,10,11)/t3-,4-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHSILWYQDXGCRS-QWWZWVQMSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CO1)C(F)(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](CO1)C(F)(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7F3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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